Normirtazapine Normirtazapine N-Desmethylmirtazapine belongs to the class of organic compounds known as piperazinoazepines. Piperazinoazepines are compounds containing a piperazinoazepine skeleton, which consists of an azepine ring fused to a piperazine. N-Desmethylmirtazapine is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desmethylmirtazapine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-desmethylmirtazapine is primarily located in the cytoplasm and membrane (predicted from logP).
N-demethylmirtazapine is a benzazepine metabolite resulting from demethylation of the antidpressant, mirtazapine. It has a role as a human xenobiotic metabolite, an alpha-adrenergic antagonist, an anxiolytic drug, a H1-receptor antagonist, a histamine antagonist and a serotonergic antagonist. It is a tetracyclic antidepressant and a benzazepine.
Brand Name: Vulcanchem
CAS No.: 61337-68-6
VCID: VC0537522
InChI: InChI=1S/C16H17N3/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19/h1-7,15,17H,8-11H2
SMILES: C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4
Molecular Formula: C16H17N3
Molecular Weight: 251.33 g/mol

Normirtazapine

CAS No.: 61337-68-6

Cat. No.: VC0537522

Molecular Formula: C16H17N3

Molecular Weight: 251.33 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Normirtazapine - 61337-68-6

Specification

CAS No. 61337-68-6
Molecular Formula C16H17N3
Molecular Weight 251.33 g/mol
IUPAC Name 2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
Standard InChI InChI=1S/C16H17N3/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19/h1-7,15,17H,8-11H2
Standard InChI Key FGLAMNFOHWVQOH-UHFFFAOYSA-N
SMILES C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4
Canonical SMILES C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Normirtazapine (IUPAC name: (14bRS)-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c]benzazepine) shares a tetracyclic benzazepine backbone with mirtazapine but lacks the methyl group at the piperazine nitrogen . Its molecular formula is C₁₆H₁₇N₃, with a molecular weight of 251.33 g/mol . The compound’s three-dimensional conformation allows for interactions with central nervous system receptors, particularly histamine H₁, α₂-adrenergic, and serotonin receptors .

Pharmacological Profile

Receptor Binding and Mechanism of Action

Normirtazapine exhibits antagonistic activity at α₂-adrenergic autoreceptors and heteroreceptors, though with 5–10% of the potency of mirtazapine . This partial activity enhances noradrenergic and serotonergic neurotransmission by disinhibiting norepinephrine release and indirectly increasing serotonin availability . Unlike mirtazapine, normirtazapine demonstrates weaker affinity for 5-HT₂ and 5-HT₃ receptors, which may reduce its association with side effects like agitation and gastrointestinal distress .

Comparative Pharmacodynamics

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method with fluorescence detection enables precise measurement of normirtazapine in biological matrices . Key parameters include:

ParameterNormirtazapineMirtazapine
Linear range (µg/L)1–10001–1000
Limit of detection (µg/L)0.50.5
Recovery (%)64 ± 379 ± 2
Intra-day accuracy (%)93–10391–107

Source: Morgan et al. (2003)

This method employs a Waters Spherisorb S5 SCX column with methanol/water mobile phase, achieving baseline separation from endogenous compounds . Paroxetine co-elutes with the internal standard, necessitating caution in polypharmacy scenarios .

Clinical Pharmacokinetics

Steady-State Concentrations

In patients receiving 15–45 mg/day of mirtazapine, median steady-state plasma concentrations reach 21 µg/L (range: 8–32 µg/L) for normirtazapine versus 26 µg/L (8–40 µg/L) for the parent drug . The metabolite-to-parent ratio increases with prolonged therapy, reflecting normirtazapine’s slower clearance .

Therapeutic Implications

Contribution to Antidepressant Efficacy

Comparative Metabolism

Enzymatic Pathways

CYP2D6 and CYP3A4 mediate N-demethylation of mirtazapine to normirtazapine, followed by hydroxylation and glucuronidation . Genetic polymorphisms in CYP2D6 alter normirtazapine exposure, necessitating dose adjustments in poor metabolizers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator